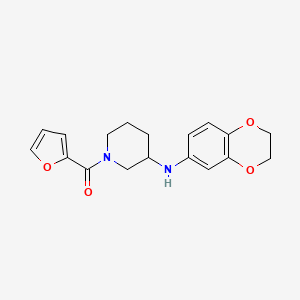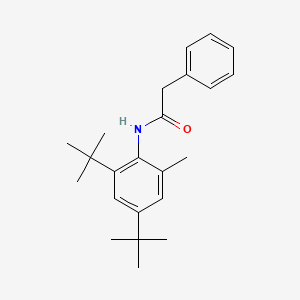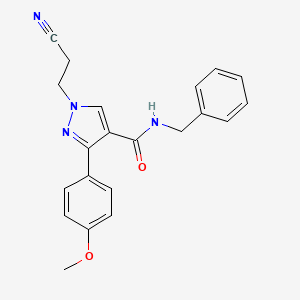
N-benzyl-1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide, also known as BMPC, is a chemical compound that has gained attention in recent years for its potential applications in scientific research. BMPC is a pyrazole derivative that has been synthesized through a number of different methods, and has shown promising results in a variety of studies.
Mecanismo De Acción
The mechanism of action of N-benzyl-1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide is not yet fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of different biochemical and physiological effects. Studies have suggested that this compound can inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. This compound may also have anti-inflammatory effects, and may be effective in treating a variety of different inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-benzyl-1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide in lab experiments is its potential as a powerful anti-cancer agent. This compound has been shown to be effective in inhibiting the growth of cancer cells, and may be a promising candidate for further research in this area. However, there are also some limitations to using this compound in lab experiments, including its relatively high cost and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are a number of different future directions for research on N-benzyl-1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide. One promising area of research involves the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Other areas of research include the investigation of this compound's potential as a treatment for other types of diseases, such as inflammatory conditions and neurological disorders. Overall, this compound is a promising compound that has the potential to make a significant impact in a variety of different scientific research areas.
Métodos De Síntesis
N-benzyl-1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide can be synthesized through a number of different methods, including the use of a microwave-assisted solvent-free synthesis, a one-pot reaction, and a solvent-free, green synthesis. The most common method for synthesizing this compound involves the reaction of 4-methoxyphenyl hydrazine with 2-cyanoethyl benzyl ketone in the presence of acetic acid and sodium acetate.
Aplicaciones Científicas De Investigación
N-benzyl-1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide has shown potential in a number of different scientific research applications. One of the most promising areas of research involves the use of this compound as a potential anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells, and may be effective in treating a variety of different types of cancer.
Propiedades
IUPAC Name |
N-benzyl-1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-27-18-10-8-17(9-11-18)20-19(15-25(24-20)13-5-12-22)21(26)23-14-16-6-3-2-4-7-16/h2-4,6-11,15H,5,13-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTZNUWUXDVABT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C(=O)NCC3=CC=CC=C3)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24795348 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

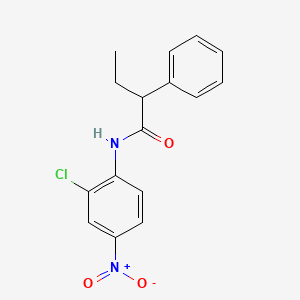
![2-amino-4-[3-(4-chlorophenoxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4992817.png)
![[(2S)-1-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-2-pyrrolidinyl]methanol](/img/structure/B4992819.png)
![4-chloro-2-{[3-(2,4-dichlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4992824.png)
![(2S)-1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-methyl-2-phenylpiperazine](/img/structure/B4992835.png)
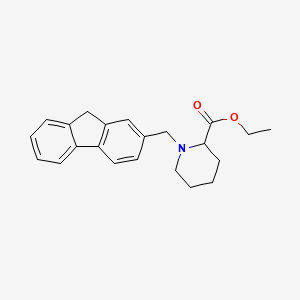
![N,4-dimethyl-5-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine bis(trifluoroacetate)](/img/structure/B4992843.png)
![N~1~-(2-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4992850.png)
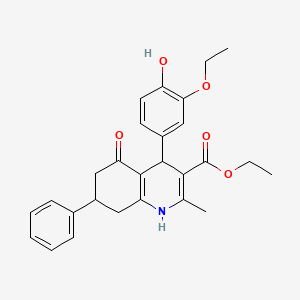

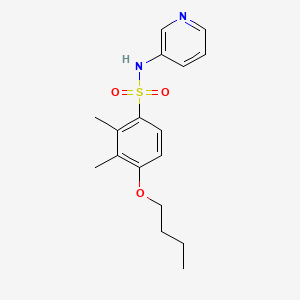
![2-(2,4-dichloro-6-methylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B4992864.png)
